Baclofen Ethyl Ester Hydrochloride
Overview
Description
Baclofen Ethyl Ester Hydrochloride is a pharmaceutical reference standard categorized as an impurity and muscle relaxant . It is also known as beta-(Aminomethyl)-4-chlorobenzenepropanoic Acid Ethyl Ester Hydrochloride . The CAS Number is 204503-99-1 . Baclofen is an antispasmodic agent that acts on spinal cord nerves and decreases the number and severity of muscle spasms in patients with certain conditions affecting the spinal cord .
Synthesis Analysis
The synthesis of this compound involves various asymmetric synthetic strategies . An improved process for the preparation of baclofen and its intermediate has been described, which includes the reaction of compound (II) with Glyoxylic acid to obtain 3-(4-chlorophenyl)-3-cyanoacrylic acid (III), followed by the ‘in-situ’ reduction of (III) in the presence of a reducing agent .Molecular Structure Analysis
The molecular formula of this compound is C12 H16 Cl N O2 . Cl H . It has a molecular weight of 278.17 .Chemical Reactions Analysis
Esters, such as this compound, undergo various reactions. In basic hydrolysis, the molecule of the base splits the ester linkage . Esters are neutral compounds, unlike the acids from which they are formed. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group .Physical and Chemical Properties Analysis
This compound is a neat product . It is a white odorless crystalline powder and slightly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Baclofen has been increasingly used off-label for the management of several disorders, including musculoskeletal pain, gastroesophageal reflux disease, and alcohol use disorder . The results of a study on Baclofen Ethyl Ester Hydrochloride may serve as a reference in the preparation of liquid oral formulations containing baclofen in the hospital routine and collaborate with the safety and adherence to the treatment of adult and pediatric patients .
Properties
IUPAC Name |
ethyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9;/h3-6,10H,2,7-8,14H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCMVZWOZYWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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